molecular formula C17H11F3N2O B2523277 N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-5-isoquinolinamine CAS No. 866150-38-1

N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-5-isoquinolinamine

Cat. No.: B2523277
CAS No.: 866150-38-1
M. Wt: 316.283
InChI Key: FWTALRXTPRUGFL-LSHDLFTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-5-isoquinolinamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an isoquinoline moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-5-isoquinolinamine typically involves the condensation of 4-(trifluoromethoxy)benzaldehyde with 5-aminoisoquinoline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the imine linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-5-isoquinolinamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinoline derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-5-isoquinolinamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-5-isoquinolinamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-5-isoquinolinamine
  • N-{(E)-[4-(methoxy)phenyl]methylidene}-5-isoquinolinamine
  • N-{(E)-[4-(fluoro)phenyl]methylidene}-5-isoquinolinamine

Uniqueness

N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-5-isoquinolinamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive and potentially more effective in certain applications compared to its analogs.

Properties

IUPAC Name

N-isoquinolin-5-yl-1-[4-(trifluoromethoxy)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O/c18-17(19,20)23-14-6-4-12(5-7-14)10-22-16-3-1-2-13-11-21-9-8-15(13)16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTALRXTPRUGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)N=CC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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